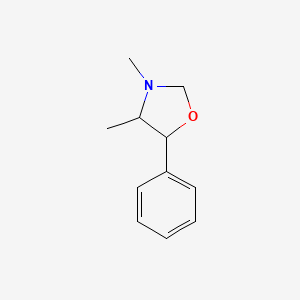

3,4-Dimethyl-5-phenyloxazolidine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 354436. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Número CAS |

66574-19-4 |

|---|---|

Fórmula molecular |

C11H15NO |

Peso molecular |

177.24 g/mol |

Nombre IUPAC |

3,4-dimethyl-5-phenyl-1,3-oxazolidine |

InChI |

InChI=1S/C11H15NO/c1-9-11(13-8-12(9)2)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 |

Clave InChI |

POZQVPIDBKNJTK-UHFFFAOYSA-N |

SMILES |

CC1C(OCN1C)C2=CC=CC=C2 |

SMILES canónico |

CC1C(OCN1C)C2=CC=CC=C2 |

Sinónimos |

3,4-dimethyl-5-phenyl-1,3-oxazolidine D-P-oxazolidine |

Origen del producto |

United States |

Synthetic Methodologies and Reaction Pathways Leading to 3,4 Dimethyl 5 Phenyloxazolidine

Condensation Reactions of β-Amino Alcohols with Carbonyl Compounds

The most fundamental approach to synthesizing the 3,4-dimethyl-5-phenyloxazolidine core involves the condensation reaction between a β-amino alcohol and a carbonyl compound, such as an aldehyde or a ketone. libretexts.org This reaction forms the five-membered oxazolidine (B1195125) ring through the formation of two new carbon-heteroatom bonds.

The direct condensation of ephedrine (B3423809) or pseudoephedrine with aldehydes and ketones is a well-established method for producing this compound derivatives. researchgate.netnih.gov The reaction typically involves combining the chosen amino alcohol with a carbonyl compound. For instance, the reaction of (+)-pseudoephedrine hydrochloride with formaldehyde (B43269) yields 3,4-dimethyl-5-phenyl-1,3-oxazolidine. faa.govbts.govbts.gov This process is versatile, allowing for the synthesis of a variety of 2-substituted oxazolidines by changing the aldehyde or ketone reactant. nih.govnih.gov

The reaction between (−)-ephedrine and various aliphatic and aromatic aldehydes has been explored to create a library of oxazolidine derivatives. nih.govnih.gov For example, reacting ephedrine with benzaldehyde (B42025) produces 3,4-dimethyl-2,5-diphenyl-1,3-oxazolidine. researchgate.net Similarly, other aldehydes like formaldehyde, acetaldehyde (B116499), and cinnamic aldehyde have been successfully condensed with ephedrine isomers. google.com The reaction is stereospecific, meaning the chirality of the starting ephedrine or pseudoephedrine dictates the stereochemistry of the final oxazolidine product. researchgate.net

| Starting Amino Alcohol | Carbonyl Compound | Resulting Oxazolidine Derivative |

| (+)-Pseudoephedrine | Formaldehyde | This compound |

| (-)-Ephedrine | Benzaldehyde | 3,4-Dimethyl-2,5-diphenyloxazolidine |

| (-)-Ephedrine | 4-Hydroxy-3-methoxybenzaldehyde | 4-(3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-yl)-2-methoxyphenol |

| (-)-Ephedrine | Butyraldehyde | 2-Propyl-3,4-dimethyl-5-phenyloxazolidine |

| (-)-Ephedrine | Isobutyraldehyde | 2-Isopropyl-3,4-dimethyl-5-phenyloxazolidine |

The formation of the oxazolidine ring from a β-amino alcohol and a carbonyl compound is a condensation reaction characterized by the elimination of a water molecule. faa.gov The mechanism proceeds in a stepwise fashion. youtube.compressbooks.pub

The process begins with the nucleophilic attack of the secondary amine of the ephedrine or pseudoephedrine molecule on the electrophilic carbonyl carbon of the aldehyde or ketone. This initial addition forms a hemiaminal intermediate. Subsequently, the hydroxyl group of the amino alcohol performs an intramolecular nucleophilic attack on the same carbon, leading to a five-membered ring. The final step is the dehydration of this cyclic intermediate, which eliminates a molecule of water to yield the stable oxazolidine ring. faa.gov The entire process is reversible. researchgate.netpressbooks.pub

The efficiency of this compound synthesis is significantly influenced by reaction conditions such as the choice of solvent, temperature, and the stoichiometry of the reactants.

Solvent: Solvents like methanol (B129727) are commonly used for these condensation reactions. faa.govnih.gov The solubility of both the amino alcohol and the carbonyl compound in the chosen solvent is crucial for the reaction to proceed efficiently. google.com In some cases, the reaction is performed in an anhydrous solvent to favor the formation of the product by shifting the equilibrium, as water is a byproduct of the reaction. nih.gov

Temperature: The reaction can often be carried out at ambient temperature with simple stirring. faa.gov However, in some preparations, heating or refluxing the reaction mixture is employed to increase the reaction rate and drive the equilibrium towards the product. nih.govthieme-connect.com For example, the synthesis of 4-(3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-yl)-2-methoxyphenol involves refluxing the reactants at 350 K (77°C) for 8 hours. nih.gov Conversely, high temperatures during analysis, such as in a GC injector, can also promote the formation of oxazolidine as an artifact. researchgate.net

Stoichiometry: The molar ratio of the reactants plays a role in the reaction outcome. Typically, equimolar amounts of the amino alcohol and the carbonyl compound are used. google.comnih.gov However, in some instances, an excess of one reactant, such as the carbonyl compound, may be used to ensure complete conversion of the limiting reactant. faa.gov

Catalytic Approaches in this compound Synthesis

To improve reaction rates, yields, and particularly diastereoselectivity, various catalytic systems have been employed in the synthesis of 3,4-dimethyl-5-phenyloxazolidines. Lewis acid catalysis has proven to be especially effective. nih.govdocumentsdelivered.comnih.gov

Lewis acids are effective catalysts for the formation of oxazolidines. Scandium triflate (Sc(OTf)₃) has been shown to be a highly effective catalyst for the diastereoselective synthesis of 2,2-dialkyl-3,4-dimethyl-5-phenyloxazolidines from ketones and either pseudoephedrine or ephedrine. researchgate.netthieme-connect.comuea.ac.ukthieme-connect.com The use of scandium triflate, often in the presence of 4 Å molecular sieves to remove the water formed during the reaction, leads to high diastereoselectivity. thieme-connect.comuea.ac.uk This method is particularly valuable for creating oxazolidines with quaternary substitution at the C2 position, which can be challenging to achieve with high selectivity under non-catalytic conditions. thieme-connect.com

| Amino Alcohol | Ketone | Catalyst | Key Feature |

| Ephedrine | Various Ketones | Scandium Triflate | High Diastereoselectivity |

| Pseudoephedrine | Various Ketones | Scandium Triflate | High Diastereoselectivity |

Beyond scandium triflate, other catalytic systems have been investigated. Acid catalysis, in general, facilitates the condensation reaction. researchgate.net For instance, in the reaction between ephedrine and benzaldehyde, it was found that if the starting mixture contained acetic acid, it formed a salt with ephedrine that functioned as an effective acid catalyst. researchgate.net In contrast, ephedrine hydrochloride did not show a similar catalytic effect. researchgate.net This highlights that the nature of the acid catalyst is crucial. The exploration of various Lewis acids and other acid catalysts continues to be an area of interest for optimizing the synthesis of these valuable chiral auxiliaries. documentsdelivered.com

Solid-State Synthetic Transformations for this compound Derivatives

The synthesis of this compound and its derivatives can be effectively carried out in the solid state. This solvent-free approach often involves the direct reaction of a crystalline amino alcohol, such as (-)-ephedrine or (+)-pseudoephedrine, with an aldehyde. rsc.org These topochemical reactions are of significant interest as they can exhibit different selectivity compared to their solution-phase counterparts, driven by the specific arrangement of molecules within the crystal lattice.

The formation of this compound occurs through the condensation of ephedrine or pseudoephedrine with formaldehyde. researchgate.net This reaction involves the formation of a C-O-C bridge, resulting in the characteristic five-membered oxazolidine ring. researchgate.net The reaction is a cyclization that involves the condensation of the amine and hydroxyl groups of the parent molecule with the aldehyde, accompanied by the loss of a water molecule.

Comparison of Stereoselectivity in Solid-State versus Solution-Phase Reactions

A key aspect of the synthesis of this compound derivatives is the control of stereochemistry at the newly formed chiral center at the C2 position of the oxazolidine ring. The stereoselectivity of the reaction between (-)-ephedrine and various aldehydes has been found to differ significantly between solid-state and solution-phase conditions. rsc.org

In a comparative study, the reaction of (-)-ephedrine with a range of organic and organometallic aldehydes was investigated both in the solid state and in a boiling ethanol (B145695) solution. The diastereoselectivity of the reaction, which refers to the preferential formation of one diastereomer over another, was quantified by analyzing the product mixture. The results indicate that the crystalline environment of the solid-state reaction can exert a significant influence on the stereochemical outcome.

Below is a table summarizing the diastereomeric excess (d.e.) for the formation of oxazolidines from (-)-ephedrine and various aldehydes in both solid-state and solution-phase reactions.

Data adapted from a study on the solid-state diastereoselective formation of oxazolidines. rsc.org

The data clearly demonstrates that for the aldehydes studied, the solid-state reaction consistently provides a higher diastereomeric excess compared to the reaction carried out in solution. This enhanced stereoselectivity in the solid state is a direct consequence of the pre-organized arrangement of the reactants within the crystal lattice, which favors a specific reaction pathway.

Analysis of Factors Influencing Reactivity and Selectivity in the Solid State

The reactivity and selectivity of solid-state reactions are governed by a different set of principles compared to their solution-phase counterparts. In the absence of a solvent, the proximity and orientation of the reacting molecules are dictated by the crystal packing. This field of study, often referred to as crystal engineering or topochemistry, seeks to understand and control reactions in the solid state.

Several factors are crucial in influencing the outcome of solid-state transformations leading to this compound derivatives:

Crystal Packing and Molecular Conformation: The three-dimensional arrangement of molecules in the crystal lattice is the primary determinant of reactivity. For a reaction to occur, the reactive centers of adjacent molecules must be within a certain distance and have a suitable orientation. The specific polymorph of the crystalline reactant can therefore lead to different products or reaction rates.

Intermolecular Interactions: Hydrogen bonds, van der Waals forces, and π-π stacking interactions play a critical role in holding the crystal lattice together and in pre-organizing the reactants for a specific reaction pathway. In the case of ephedrine and pseudoephedrine, the hydroxyl and amino groups are key participants in hydrogen bonding networks that can influence how an incoming aldehyde molecule will be positioned.

Lattice Defects and Dislocations: Imperfections in the crystal lattice can act as sites of enhanced reactivity. These defects can disrupt the regular packing and provide locations where molecular motion is less restricted, facilitating the chemical transformation.

Temperature and Pressure: While solid-state reactions are often initiated by grinding or heating, these parameters can influence the reaction rate and, in some cases, the selectivity. Temperature changes can induce phase transitions in the solid, altering the crystal packing and thus the reaction outcome.

Nature of the Aldehyde: The size, shape, and electronic properties of the aldehyde reactant also play a role. An aldehyde that can co-crystallize with the amino alcohol in a favorable orientation is more likely to react efficiently and selectively in the solid state.

The enhanced diastereoselectivity observed in the solid-state synthesis of oxazolidines from ephedrine suggests that the crystal structure of the starting amino alcohol directs the approach of the aldehyde in a way that favors the formation of one diastereomer. This "template" effect of the crystal lattice is a powerful tool for achieving high levels of stereocontrol in the absence of chiral auxiliaries or catalysts that are often required in solution-phase synthesis.

Stereochemical Control and Isomerism of 3,4 Dimethyl 5 Phenyloxazolidine

Diastereoselectivity in the Formation of 3,4-Dimethyl-5-phenyloxazolidine Derivatives

The synthesis of this compound derivatives is inherently stereoselective, a process largely dictated by the nature of the starting materials and the reaction conditions. These reactions typically involve the condensation of an amino alcohol, such as ephedrine (B3423809) or pseudoephedrine, with an aldehyde or ketone. researchgate.net

The primary determinant of the stereochemical outcome in the synthesis of this compound is the chirality of the starting materials. The reaction of specific stereoisomers of ephedrine or pseudoephedrine with aldehydes is a stereospecific process that yields a particular diastereomer. researchgate.net

For instance, the reaction of D(-)-ephedrine with aromatic aldehydes is an asymmetric synthesis that results in oxazolidines with a defined (2R:4S:5R) configuration. researchgate.netresearchgate.net This high degree of stereochemical control stems from the fixed stereocenters in the ephedrine backbone, which direct the approach of the aldehyde and subsequent cyclization. The structure of the aldehyde substrate also influences the reaction, though the chirality of the amino alcohol is the dominant factor in determining the configuration of the newly formed chiral centers at C2 and C4. researchgate.net

The formation of this compound itself can occur as an artifact during analytical procedures, such as the gas chromatographic analysis of pseudoephedrine. researchgate.netfaa.govbts.govnih.gov This typically happens through the condensation of the parent amine with formaldehyde (B43269), which may be present as a contaminant in solvents like methanol (B129727). faa.govnih.govbts.gov The use of (+)-pseudoephedrine in such a reaction leads to the corresponding this compound diastereomer. faa.govbts.govnih.gov

Table 1: Factors Influencing Diastereoselectivity in Oxazolidine (B1195125) Formation

| Starting Amino Alcohol | Aldehyde | Resulting Configuration | Reference |

|---|---|---|---|

| D(-)-Ephedrine | Aromatic Aldehydes | (2R:4S:5R) | researchgate.net |

| (-)-Ephedrine | Aliphatic Aldehydes | (2R:4S:5R) | researchgate.net |

The ratio of diastereomers produced in a chemical reaction can be governed by either kinetic or thermodynamic control. wikipedia.org

Kinetic Control dominates at lower temperatures with short reaction times. Under these conditions, the major product is the one that forms the fastest, meaning it has the lowest activation energy (Ea). wikipedia.orglibretexts.orgopenstax.org

Thermodynamic Control is favored at higher temperatures and longer reaction times, which allow the reaction to become reversible and reach equilibrium. wikipedia.orgopenstax.orgyoutube.com The major product is the most thermodynamically stable isomer, which has the lowest Gibbs free energy (G). wikipedia.org

The formation of oxazolidines from ephedrine and an aldehyde is an acid-catalyzed reversible reaction. researchgate.net This reversibility is a key requirement for thermodynamic control. By adjusting the reaction temperature, it is possible to influence the product distribution. At low temperatures, the kinetically favored diastereomer will predominate. As the temperature is increased, providing sufficient energy to overcome the activation barriers for both the forward and reverse reactions, the system can equilibrate, leading to a predominance of the most thermodynamically stable diastereomer. openstax.orgyoutube.com

Configurational Assignments of this compound Chiral Centers

The unambiguous determination of the absolute configuration of the chiral centers in this compound diastereomers relies on various analytical techniques, primarily spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for analyzing diastereomeric mixtures. researchgate.net For pseudoephedrine amides, which are precursors to related oxazolium derivatives, ¹H NMR spectra of unpurified reaction products show sharp, well-defined peaks that allow for the rapid assessment of diastereomeric purities. researchgate.net The distinct chemical environments of the protons in different diastereomers lead to separable signals in the NMR spectrum. researchgate.net

X-ray Diffraction provides the most definitive evidence for stereochemical assignment. researchgate.netresearchgate.net By analyzing the diffraction pattern of a single crystal, a complete three-dimensional structure of the molecule can be determined, unequivocally establishing the absolute configuration of each chiral center. For example, a detailed X-ray diffraction study was conducted on 4-(3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-yl)-2-methoxyphenol, a derivative of the core structure. The analysis revealed that the oxazolidine ring adopts an envelope conformation with the nitrogen atom at the flap position. nih.govresearchgate.net Such studies confirm the configurations established through stereospecific synthesis. researchgate.net

Table 2: Example Crystallographic Data for a this compound Derivative

| Parameter | Value | Reference |

|---|---|---|

| Compound | 4-(3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-yl)-2-methoxyphenol | nih.govresearchgate.net |

| Molecular Formula | C₁₈H₂₁NO₃ | nih.gov |

| Crystal System | Orthorhombic | nih.gov |

| a (Å) | 7.8893 (6) | nih.gov |

| b (Å) | 11.7697 (9) | nih.gov |

| c (Å) | 17.4392 (13) | nih.gov |

| V (ų) | 1619.3 (2) | nih.gov |

Other spectroscopic methods like Fourier-transform infrared spectroscopy (FTIR) and mass spectrometry (MS) are crucial for confirming the formation of the oxazolidine ring. The condensation of pseudoephedrine with formaldehyde results in the disappearance of the characteristic -OH and -NH infrared stretches and an increase in molar mass by 12 atomic mass units, corresponding to the addition of a CH₂ group and the loss of a water molecule. faa.govbts.govbts.gov

Since diastereomers are distinct chiral compounds, they will exhibit different specific rotations when analyzed by polarimetry. The synthesis of this compound starts with optically active precursors like (+)-pseudoephedrine or (-)-ephedrine, leading to the formation of optically active products. researchgate.netfaa.gov Therefore, each diastereomer will rotate plane-polarized light to a different degree and/or in a different direction. This difference in optical rotation can be used as a method to differentiate between diastereomers and to assess the diastereomeric purity of a sample.

Interconversion and Stability of this compound Diastereomers

The stability and potential for interconversion of this compound diastereomers are linked to the reversibility of their formation. The acid-catalyzed condensation reaction that forms the oxazolidine ring is reversible. researchgate.net This equilibrium allows for the interconversion between diastereomers, particularly under conditions that favor thermodynamic control, such as elevated temperatures. openstax.org

Under such conditions, the less stable, kinetically formed product can revert to the starting materials or an intermediate, which can then re-form as the more thermodynamically stable diastereomer. The system will eventually reach an equilibrium where the product ratio reflects the relative stabilities of the diastereomers. openstax.org Furthermore, epimerization has been observed during the analytical derivatization and GC-MS analysis of pseudoephedrine-formaldehyde adducts, indicating that interconversion can also be induced under certain analytical conditions. researchgate.net

Reactivity and Chemical Transformations of 3,4 Dimethyl 5 Phenyloxazolidine

Ring Opening Reactions and Derivatives

The oxazolidine (B1195125) ring system can be opened under various conditions, leading to the regeneration of the parent amino alcohol or the formation of new derivatives. These reactions are fundamental to understanding its stability and synthetic applications.

The formation of 3,4-dimethyl-5-phenyloxazolidine from pseudoephedrine and formaldehyde (B43269) is an acid-catalyzed reversible reaction. researchgate.net The stability of the compound is highly dependent on the pH of the environment. Under acidic conditions, the oxazolidine ring is susceptible to hydrolysis, which cleaves the C-O bond and regenerates the starting materials: (+)-pseudoephedrine and formaldehyde. bts.govbts.gov This process is a condensation reaction in reverse, where the addition of water drives the equilibrium back towards the reactants. bts.gov

The mechanism involves the protonation of the ring oxygen or nitrogen, followed by nucleophilic attack by water at the C2 carbon, leading to the collapse of the ring structure. The presence of aldehyde contaminants in solvents, such as formaldehyde in methanol (B129727) or ethyl acetate (B1210297), can lead to the in-situ formation of this oxazolidine during analytical procedures, highlighting the dynamic and reversible nature of this equilibrium. researchgate.netnih.gov This lability under acidic or even neutral aqueous conditions means the compound is often considered an artifact in analytical chemistry rather than a stable, isolable product under physiological conditions. researchgate.net

Reductive cleavage of the oxazolidine ring is a key transformation. Studies on the closely related chiral 2-(2-furyl)-3,4-dimethyl-5-phenyloxazolidine demonstrate a characteristic pathway for ring opening. tandfonline.comtandfonline.com When subjected to catalytic hydrogenation using H₂ over a Raney nickel catalyst, the compound undergoes a simultaneous hydrogenation of the substituent on the C2 carbon and a reductive opening of the oxazolidine ring. tandfonline.comtandfonline.comscilit.com

The primary cleavage occurs at the C2-O bond. tandfonline.com This process transforms the heterocyclic system into an open-chain amino alcohol derivative. For instance, the hydrogenation of 2-(2-furyl)-3,4-dimethyl-5-phenyloxazolidines ultimately yields N-methyl-N-(1-phenyl-2-propyl)-2-(tetrahydrofuryl)carbinol as the final product after both the furan (B31954) ring and the oxazolidine ring have been reduced and opened. tandfonline.com The rate of hydrogenation of the furan ring is noted to be considerably higher than the subsequent ring-opening. tandfonline.com

Table 1: Products of Catalytic Hydrogenation of 2-(2-furyl)-3,4-dimethyl-5-phenyloxazolidine

| Starting Material | Catalyst System | Key Transformation | Final Product |

| 2-(2-furyl)-3,4-dimethyl-5-phenyloxazolidine | H₂/Raney Nickel | Hydrogenation of furan ring and reductive opening of oxazolidine C2-O bond | N-methyl-N-(1-phenyl-2-propyl)-2-(tetrahydrofuryl)carbinol |

Mannich Reactions Involving this compound

This compound can serve as a stable precursor for generating reactive intermediates essential for Mannich reactions, a cornerstone of organic synthesis for forming β-amino carbonyl compounds. researchgate.netnih.gov

Under aprotic conditions, this compound reacts with acidic reagents, such as Lewis acids, to generate a reactive N-acyliminium ion (or more accurately, an iminium ion) intermediate. researchgate.net The oxazolidine ring is cleaved by the acid, which facilitates the elimination of the ring oxygen to form a stabilized, electrophilic iminium species. This intermediate is the key electrophile in subsequent nucleophilic additions. researchgate.netnih.gov The generation of these ions from stable precursors like oxazolidines is a mild and controlled method compared to traditional routes, such as the direct condensation of amides and aldehydes. qub.ac.uk

The iminium ions generated from this compound readily react with a variety of nucleophiles. researchgate.net Research has shown that these reactive intermediates can be trapped by nucleophilic aromatic substrates and silyl (B83357) enol ethers to produce Mannich bases in good yields. researchgate.net This demonstrates the utility of the oxazolidine as a practical synthon for constructing new carbon-carbon bonds.

The scope of the reaction includes electron-rich aromatic compounds and enol equivalents. However, a general limitation of Mannich-type reactions is the requirement for suitable nucleophiles that are reactive enough to add to the iminium ion without causing side reactions. nih.gov The choice of the Lewis acid used to generate the iminium ion can also influence the reaction's outcome and the subsequent fate of the ion. researchgate.net

Table 2: Mannich Reactions Using this compound

| Reagent | Conditions | Intermediate | Nucleophile Examples | Product Type |

| This compound | Acidic reagents, aprotic conditions | Iminium Ion | Nucleophilic aromatic substrates, Silyl enol ethers | Mannich Bases |

Derivatization Strategies for this compound

Beyond its in-situ formation and use in Mannich reactions, this compound can be chemically modified to yield other stable derivatives. A significant derivatization strategy involves its reaction with acylating agents.

When (4S,5S)-3,4-dimethyl-5-phenyloxazolidine (formed from (+)-pseudoephedrine) is treated with an excess of trifluoroacetic acid anhydride (B1165640) (TFAA), it undergoes ring opening and acylation. researchgate.net The primary product of this reaction is N,O-bis(trifluoroacetyl)pseudoephedrine, along with some of the monotrifluoroacetylated derivative. researchgate.net

Interestingly, this derivatization process can also lead to the formation of variable amounts of N,O-bis(trifluoroacetyl)ephedrine. researchgate.net This indicates that epimerization at one of the chiral centers occurs during the TFAA derivatization and subsequent analysis by gas chromatography-mass spectrometry (GC-MS). This transformation serves as a method to create stable, volatile derivatives suitable for analytical detection while also revealing an interesting stereochemical outcome. researchgate.net

Acylation (e.g., Trifluoroacetylation) and Silylation Reactions for Analytical Purposes

The detection and quantification of this compound, often encountered as an artifact in the analysis of pseudoephedrine, necessitate derivatization to enhance its volatility and improve its chromatographic properties for techniques like gas chromatography-mass spectrometry (GC-MS). researchgate.net Acylation and silylation are common derivatization strategies employed for this purpose.

Trifluoroacetylation:

The reaction of this compound with trifluoroacetic acid anhydride (TFAA) is a notable example of acylation for analytical purposes. This reaction does not yield a simple N-acylated oxazolidine. Instead, the oxazolidine ring undergoes cleavage. The treatment of (4S,5S)-3,4-dimethyl-5-phenyloxazolidine with an excess of TFAA results in the formation of N,O-bis(trifluoroacetyl)pseudoephedrine as the predominant product. researchgate.net A minor amount of the monotrifluoroacetylated derivative is also observed. researchgate.net

An interesting aspect of this reaction is the detection of variable amounts of N,O-bis(trifluoroacetyl)ephedrine, the diastereomer of the pseudoephedrine derivative. researchgate.net Since the starting (+)-pseudoephedrine used to synthesize the oxazolidine is stereochemically pure, and analysis of the oxazolidine itself shows no evidence of the ephedrine (B3423809) isomer, it is suggested that epimerization occurs during the derivatization with TFAA or the subsequent GC-MS analysis. researchgate.net

Silylation:

Silylation is another widely used derivatization technique to increase the volatility and thermal stability of polar analytes for GC-MS analysis. This process involves replacing active hydrogen atoms in functional groups like hydroxyl (-OH) and amino (-NH) with a trimethylsilyl (B98337) (TMS) group. nih.gov While specific studies detailing the silylation of isolated this compound are not prevalent in the reviewed literature, the general principles of silylation are applicable.

For the analysis of ephedrines, which can form this compound as an artifact, a method involving the formation of N-trifluoroacetyl-O-tert-butyldimethylsilyl (N-TFA-O-TBDMS) derivatives has been proposed to avoid misinterpretations. chemicalbook.com This suggests that a silylation step, targeting the hydroxyl group that would be exposed upon ring-opening of the oxazolidine, is a viable analytical strategy. Common silylating agents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). chemicalbook.com The choice of silylating agent can influence the stability and fragmentation patterns of the resulting derivatives in the mass spectrometer.

| Derivatization Method | Reagent | Major Product(s) | Analytical Technique | Reference |

| Trifluoroacetylation | Trifluoroacetic acid anhydride (TFAA) | N,O-bis(trifluoroacetyl)pseudoephedrine, N,O-bis(trifluoroacetyl)ephedrine | GC-MS | researchgate.net |

| Silylation (proposed) | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | N-TFA-O-TBDMS derivatives of the parent amine (after ring opening) | GC-MS | chemicalbook.com |

Formation of Imino-Oxazolidine Derivatives and their Reactivity

The formation of imino derivatives at the C2 position of the oxazolidine ring introduces a new functional group and expands the synthetic utility of the this compound scaffold.

Formation of 3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-imine:

The compound 3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-imine is a known chemical entity. nih.gov While detailed synthetic procedures originating directly from this compound are not extensively documented in the primary literature, the formation of such imino-heterocycles can often be achieved through reactions with cyanogen (B1215507) halides. For instance, the degradation of oxazolidines derived from ephedrine with cyanogen bromide is a known reaction, which could potentially lead to the formation of an imino-oxazolidine or its rearrangement products. bts.gov

Reactivity of Imino-Oxazolidine Derivatives:

The reactivity of 2-imino-oxazolidine derivatives is characterized by the chemical behavior of the endocyclic and exocyclic nitrogen atoms. The imino group can undergo various reactions, including hydrolysis, acylation, and alkylation.

Hydrolysis: The hydrolysis of related iminohydantoins has been studied, and it is known to proceed through a tetrahedral intermediate. bts.govacs.org In acidic conditions, the imine is protonated, followed by the attack of water. bts.govacs.org The stability of the resulting intermediate and the reaction conditions will determine the final products, which could be the corresponding oxazolidin-2-one or ring-opened products. bts.govacs.org

Acylation and Alkylation: The nucleophilic character of the imino nitrogen suggests that it can be susceptible to acylation and alkylation reactions. These reactions would lead to N-substituted imino-oxazolidine derivatives, further functionalizing the molecule. While specific examples for 3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-imine are not readily available, the general reactivity of imino groups in similar heterocyclic systems supports this possibility.

Formation of 3,4 Dimethyl 5 Phenyloxazolidine As an Analytical Artifact

Artifact Formation in Analytical Procedures (e.g., Gas Chromatography-Mass Spectrometry)

The formation of 3,4-dimethyl-5-phenyloxazolidine is a well-documented phenomenon that occurs during the chemical analysis of samples containing ephedrine (B3423809) or its diastereomer, pseudoephedrine. researchgate.netnih.govresearchgate.net This transformation is not a result of metabolic processes within the body but is an unintended chemical reaction that happens during sample preparation or analysis.

The primary mechanism for the formation of this compound is the condensation reaction between an ephedrine-type amine (ephedrine or pseudoephedrine) and an aldehyde. nih.govfaa.govbts.gov This cyclization reaction involves the amino alcohol structure of the ephedrine molecule reacting with an aldehyde, resulting in the formation of an oxazolidine (B1195125) ring and the loss of a water molecule. faa.gov

The most common aldehyde involved in this reaction is formaldehyde (B43269). nih.govresearchgate.net Formaldehyde is often present as a contaminant in various grades of organic solvents, such as methanol (B129727) and ethyl acetate (B1210297), which are frequently used in extraction and sample preparation procedures for gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.net The reaction can occur either during the extraction phase or within the heated injector port of the gas chromatograph. researchgate.netresearchgate.net The presence of formaldehyde impurities in solvents can thus lead to the unintended conversion of pseudoephedrine or ephedrine into the this compound artifact. nih.govcalstate.edu Similarly, acetaldehyde (B116499) has also been identified as a contaminant in ethyl acetate that reacts with ephedrines to form the corresponding 2,3,4-trimethyl-5-phenyloxazolidine artifact. researchgate.net

The reaction is characterized by a change in the molecular structure, where the hydroxyl (-OH) and secondary amine (-NH) groups of the parent ephedrine molecule are incorporated into the new oxazolidine ring. nih.govfaa.govbts.gov This results in a molecule with a molar mass that is 12 atomic mass units (amu) greater than pseudoephedrine, corresponding to the addition of a methylene (B1212753) group (CH₂) from formaldehyde. nih.govbts.gov

The sample matrix and the specific methodologies used for its preparation play a crucial role in the generation of the oxazolidine artifact. The artifact has been observed during the urinalysis of pseudoephedrine, where solvents used in solid-phase extraction (SPE) were contaminated with formaldehyde. nih.govfaa.gov The choice of solvents is therefore a critical factor; various grades of methanol and ethyl acetate have been shown to contain sufficient aldehyde impurities to cause the transformation. nih.govresearchgate.net

Furthermore, the analytical instrumentation itself can influence the formation. High temperatures in the GC injector port can promote the chemical conversion of the analyte. researchgate.netresearchgate.net For instance, the combination of ephedrine, formaldehyde contamination in a solvent like methanol, and elevated injector temperatures has been shown to facilitate the creation of the artifact. researchgate.net This indicates that both the chemical environment (presence of aldehydes) and the physical conditions (temperature) of the analysis contribute to the risk of artifact formation. researchgate.net The presence of the artifact complicates the analysis by creating an interfering peak that often co-elutes with or has a very similar retention time to the parent compounds or other target analytes. nih.govcalstate.edudshs-koeln.de

Methodological Implications for Forensic and Doping Control Analyses

The unintended formation of this compound has significant consequences for forensic toxicology and anti-doping analyses, where the accurate identification and quantification of prohibited substances are paramount.

A major risk associated with the formation of this compound is the misidentification of substances. The mass spectrum of the artifact can be mistakenly identified as phenmetrazine by mass spectral library searches, a stimulant that is prohibited at any concentration by the World Anti-Doping Agency (WADA). researchgate.netcalstate.edu This is because the oxazolidine artifact produces a characteristic base ion at m/z 71, which differs from the m/z 58 base peak typical of ephedrine and pseudoephedrine. researchgate.netfaa.gov This could lead to a false positive report for phenmetrazine in a sample that originally contained only ephedrine or pseudoephedrine. researchgate.net

The artifact's presence also severely impacts quantitative analysis. nih.govdshs-koeln.de The conversion of pseudoephedrine to the oxazolidine artifact reduces the amount of the actual analyte detected, potentially leading to an underestimation of its concentration or even a false-negative result if the measured concentration falls below a required threshold. researchgate.netdshs-koeln.de Conversely, the artifact peak may co-elute with ephedrine, artificially increasing its peak area. dshs-koeln.de This interference could lead to a false positive for ephedrine if the apparent concentration, inflated by the artifact, exceeds the decision limit. dshs-koeln.de One study demonstrated that the presence of pseudoephedrine in a sample containing ephedrine increased the quantitative uncertainty for ephedrine from 8.2% to a staggering 94.9% due to the formation of the interfering oxazolidine. dshs-koeln.de

Table 1: Analytical Characteristics and Misinterpretation Risks

| Compound | Parent Drug | Key Mass Spectrum Ion (m/z) | Potential for Misidentification | Impact on Quantification |

|---|---|---|---|---|

| This compound (Artifact) | Ephedrine/Pseudoephedrine | 71 (Base Peak) | Can be misidentified as Phenmetrazine. researchgate.net | Inflates ephedrine signal; decreases pseudoephedrine signal. dshs-koeln.de |

| Ephedrine | - | 58 (Base Peak) | Risk of false positive if co-elutes with artifact. nih.govdshs-koeln.de | Quantitative uncertainty significantly increased. dshs-koeln.de |

| Pseudoephedrine | - | 58 (Base Peak) | Risk of false negative due to conversion to artifact. nih.govdshs-koeln.de | Concentration may be underestimated. dshs-koeln.de |

To ensure the integrity of analytical results, several strategies have been developed to prevent or account for the formation of the this compound artifact.

A primary preventative measure is the use of high-purity chemicals and solvents that are free from aldehyde contaminants. nih.govbts.gov When the source of the aldehyde is a contaminated solvent, switching to a higher grade or a different solvent can eliminate the problem. researchgate.net For example, washing ethyl acetate with a sodium bisulfite solution has been shown to effectively remove acetaldehyde impurities and prevent oxazolidine formation. researchgate.net

Another key strategy is the use of chemical derivatization. nih.govresearchgate.net Forming derivatives of the target analytes, such as N-trifluoroacetyl-O-tert-butyldimethylsilyl (N-TFA-O-TBDMS) ethers, prior to GC-MS analysis serves a dual purpose. nih.gov This process alters the structure of ephedrine and pseudoephedrine in a controlled way, preventing their reaction with any stray aldehydes. researchgate.net Furthermore, these derivatives provide more diagnostic ions in the mass spectrum and improve chromatographic resolution, allowing for a more reliable separation and identification of the ephedrine diastereoisomers. nih.govdshs-koeln.de

During routine GC-MS analysis without derivatization, analysts can avoid misinterpretations by carefully examining the mass spectrum for the presence of characteristic fragment ions, such as m/z 71 and m/z 56, which can indicate the presence of the oxazolidine artifact co-eluting with ephedrine. researchgate.netnih.gov

Advanced Analytical Techniques for Distinguishing this compound Artifacts from Target Analytes

Beyond preventative measures, specific analytical techniques can be employed to differentiate the artifact from the authentic analytes.

Gas Chromatography-Fourier Transform Infrared (GC-FTIR) spectrometry has been used to identify the artifact. nih.govbts.gov The infrared spectrum of the oxazolidine is distinctly different from that of pseudoephedrine. Specifically, the artifact's spectrum lacks the characteristic O-H and N-H bond stretches seen in pseudoephedrine but shows the presence of a C-O-C group, confirming the cyclic structure. nih.govfaa.gov

As mentioned previously, derivatization is a powerful tool for confirmation. The formation of N-TFA-O-TBDMS derivatives provides a robust method for unambiguous identification. nih.govresearchgate.net This technique increases the molecular weight and the number of high-mass diagnostic ions, making the resulting mass spectra more specific and fulfilling the stringent identification criteria used in anti-doping and forensic laboratories. nih.govdshs-koeln.de This derivatization strategy also enhances the chromatographic separation of the ephedrine isomers, further reducing the risk of interference. nih.gov Adopting a multi-analytical approach, combining techniques like GC-MS and GC-FTIR, provides a high degree of quality assurance and helps prevent the misidentification of compounds due to artifact formation. nih.govbts.gov

Table 2: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Acetaldehyde |

| Ephedrine |

| Formaldehyde |

| N,O-bis(trifluoroacetyl)ephedrine |

| N-trifluoroacetyl-O-tert-butyldimethylsilyl ether |

| Phenmetrazine |

| Pseudoephedrine |

| Sodium bisulfite |

Fragmentographic Analysis in Mass Spectrometry for Diagnostic Ion Identification

Mass spectrometry (MS) is a pivotal technique for the identification of this compound, with specific diagnostic ions allowing for its differentiation from the parent amine. faa.gov In the analysis of this artifact, electron ionization (EI) mass spectrometry reveals a characteristic fragmentation pattern. faa.gov The mass spectrum of this compound is notably different from that of pseudoephedrine. faa.gov

A key diagnostic feature is the base peak, which is the most intense ion in the mass spectrum. For this compound, the base peak is observed at a mass-to-charge ratio (m/z) of 71. faa.gov This is in stark contrast to pseudoephedrine, which exhibits a base peak at m/z 58. faa.gov The molecular ion (M+) of the oxazolidine is also a crucial piece of information. Using positive chemical ionization (PCI), the protonated molecule (M+H)+ is detected at m/z 178, indicating a molar mass of 177 amu for the artifact. faa.gov This is 12 amu greater than the molar mass of pseudoephedrine (165 amu), an increase that corresponds to the addition of a methylene group from formaldehyde and the loss of a water molecule. bts.govfaa.gov

The identification of these specific ions is a form of fragmentographic analysis, where the characteristic fragments of a molecule are used as a fingerprint for its identification. nih.govnih.gov The table below summarizes the key diagnostic ions for this compound in mass spectrometry.

| Ion | m/z (Relative Intensity) | Ionization Technique | Significance |

| Base Peak | 71 (100%) | EI | Diagnostic fragment for the oxazolidine ring structure. faa.gov |

| Other Fragments | 56 (26%), 91 (10%), 117 (7%) | EI | Further structural information. faa.gov |

| Protonated Molecule | 178 | PCI | Confirms the molecular weight of the artifact. faa.gov |

Comparative Spectroscopic Fingerprinting (e.g., IR, NMR) for Structural Confirmation

To definitively confirm the structure of this compound and distinguish it from its precursor, a multi-analytical approach employing spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy is essential. bts.govfaa.gov These methods provide detailed information about the molecule's functional groups and atomic connectivity. faa.gov

In a case where an unknown substance was detected during a pseudoephedrine urinalysis, its IR spectrum was compared to that of pseudoephedrine. bts.govbts.gov The analysis revealed the absence of the characteristic hydroxyl (-OH) and secondary amine (-NH) group stretching vibrations that are present in the spectrum of pseudoephedrine. bts.govresearchgate.net Instead, the spectrum of the unknown substance showed the presence of a C-O-C (ether) linkage, which is characteristic of the oxazolidine ring. bts.govresearchgate.net

To further solidify the identification, the suspected this compound was synthesized, and its spectral data were compared with the unknown substance. bts.govfaa.gov The synthesized compound's analytical and spectral findings were consistent with those of the interfering substance, confirming its identity as the oxazolidine. bts.govresearchgate.net

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide unambiguous evidence for the structure of this compound. faa.gov The NMR spectra of the synthesized oxazolidine were consistent with the proposed structure, showing the correct number of distinct proton and carbon signals corresponding to the molecule. faa.gov

The following table outlines the key spectroscopic features used for the structural confirmation of this compound.

| Spectroscopic Technique | Key Observational Findings | Interpretation |

| Infrared (IR) Spectroscopy | Absence of -OH and -NH stretching bands. bts.govresearchgate.net | Confirms the loss of the hydroxyl and secondary amine groups from pseudoephedrine. |

| Presence of a C-O-C stretching band. bts.govresearchgate.net | Indicates the formation of the oxazolidine ring. | |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Consistent ¹H and ¹³C NMR spectra with the proposed structure. faa.gov | Provides definitive confirmation of the atomic connectivity and the overall molecular structure. |

Role of 3,4 Dimethyl 5 Phenyloxazolidine in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Architectures

Beyond its transient role as a chiral auxiliary, the 3,4-Dimethyl-5-phenyloxazolidine ring can be incorporated as a permanent structural unit in the synthesis of complex molecules. Its inherent stereochemistry and functional handles make it an attractive starting point for generating diverse heterocyclic libraries.

The this compound scaffold is derived from (1R,2S)- or (1S,2S)-pseudoephedrine, which is a β-amino alcohol. researchgate.net The oxazolidine (B1195125) itself is a cyclic acetal (B89532) of this amino alcohol. As such, it can be considered a protected and conformationally restricted analog of a substituted amino acid. Synthetic strategies can be designed where the oxazolidine ring is retained in the final product, providing a rigid, stereochemically defined linker or core. For example, functional groups attached to the nitrogen or at other positions on the phenyl ring can be elaborated to build more complex structures.

Table 2: Synthesis of Functionalized Derivatives from Oxazolidine Precursors

| Precursor | Reagent/Reaction | Resulting Derivative |

|---|---|---|

| (4S,5R)-4-Methyl-5-phenyloxazolidin-2-one | Aldol Reaction / Curtius Rearrangement | 4,5-Disubstituted oxazolidin-2-one mdpi.com |

| Amino Acid | Grignard Reaction / Cyclization | 4-Substituted 5,5-diethyloxazolidin-2-one nih.gov |

| Pseudoephedrine | Formaldehyde (B43269) Condensation | This compound nih.gov |

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a complex product that contains portions of all starting materials. rug.nl This strategy allows for rapid scaffold diversification. The precursor to this compound, pseudoephedrine, or related amino alcohols can be used as a key component in MCRs. For instance, in a Betti or Ugi-type reaction, the amino alcohol can provide both the amine and alcohol functionalities, leading to the formation of highly functionalized and stereochemically rich heterocyclic systems in a single step. nih.govchemicalpapers.com This approach enables the efficient construction of diverse molecular libraries for applications in medicinal chemistry and materials science.

Table 3: Hypothetical Ugi-type MCR for Scaffold Diversification

| Aldehyde/Ketone | Amine (from precursor) | Isocyanide | Carboxylic Acid | Resulting Scaffold |

|---|---|---|---|---|

| Benzaldehyde (B42025) | (1R,2S)-2-Amino-1-phenylpropan-1-ol | tert-Butyl isocyanide | Acetic Acid | Complex α-acylamino amide with retained stereocenters |

| Acetone | (1R,2S)-2-Amino-1-phenylpropan-1-ol | Cyclohexyl isocyanide | Benzoic Acid | Highly substituted acyclic structure |

Computational and Theoretical Investigations of 3,4 Dimethyl 5 Phenyloxazolidine

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the three-dimensional structure and conformational landscape of molecules like 3,4-Dimethyl-5-phenyloxazolidine. These calculations can predict geometric parameters such as bond lengths, bond angles, and dihedral angles with high accuracy.

The oxazolidine (B1195125) ring, a five-membered heterocycle, is not planar and typically adopts a puckered conformation to minimize steric and torsional strain. For substituted oxazolidines, an "envelope" conformation is common, where one atom is out of the plane of the other four. mdpi.comusp.br In the case of this compound, the nitrogen or the carbon atoms of the ring can assume the "flap" position of the envelope, leading to different conformers. The relative energies of these conformers, influenced by the steric bulk and electronic nature of the methyl and phenyl substituents, can be calculated to identify the most stable, lowest-energy structure.

Computational methods like DFT with a suitable basis set (e.g., B3LYP/6-31G(d,p)) are employed to perform geometry optimization. researchgate.net This process finds the coordinates of the atoms that correspond to a minimum on the potential energy surface. The output of such a calculation provides a detailed picture of the molecule's preferred shape. While specific computational studies exclusively detailing the geometry of this compound are not abundant in publicly accessible literature, the expected outcomes can be illustrated.

Table 1: Illustrative Calculated Geometric Parameters for a Stable Conformer of this compound (Hypothetical Data)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-O (ring) | 1.43 Å |

| C-N (ring) | 1.47 Å | |

| C-C (ring) | 1.54 Å | |

| N-CH₃ | 1.46 Å | |

| C-Phenyl | 1.52 Å | |

| Bond Angle | C-O-C | 109.5° |

| O-C-N | 105.0° | |

| C-N-C | 112.0° | |

| Dihedral Angle | H-C4-C5-H | Variable (defines conformation) |

Note: This table is for illustrative purposes to show typical outputs of quantum chemical calculations. Actual values would require a dedicated computational study.

Reaction Pathway Modeling and Transition State Analysis for Synthetic and Transformational Processes

The primary synthetic route to this compound is the condensation reaction between pseudoephedrine and formaldehyde (B43269). researchgate.netnih.govuoa.grmdpi.com This process involves the formation of a new carbon-nitrogen bond and the closure of the oxazolidine ring with the elimination of a water molecule. uoa.gr Computational modeling can provide a detailed mechanistic understanding of this transformation.

By mapping the potential energy surface of the reaction, chemists can model the entire reaction pathway from reactants to products. This involves identifying key intermediates, such as a hemiaminal, and, crucially, the transition state (TS). The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

Table 2: Illustrative Calculated Thermodynamic Data for the Formation of this compound

| Species | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Pseudoephedrine + Formaldehyde | 0.0 | 0.0 |

| Transition State (TS) | +15.2 | +18.5 |

| This compound + H₂O | -5.8 | -3.1 |

Note: This table presents hypothetical data to illustrate the insights gained from reaction pathway modeling. The values are representative of a feasible and exothermic condensation reaction.

Intermolecular Interactions and Host-Guest Chemistry (e.g., Inclusion Complexes with Cyclodextrins)

The study of intermolecular interactions is crucial for understanding how this compound might behave in a biological system or how it could be encapsulated for various applications. A key area of investigation is its potential to form inclusion complexes with host molecules like cyclodextrins.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate "guest" molecules, or parts of them, that are sterically and chemically compatible with the cavity. This encapsulation can enhance the solubility, stability, and bioavailability of the guest molecule. A study on a similar compound, cis-2-(4-methoxyphenyl)-3,4-dimethyl-5-phenyloxazolidine, has shown that complexation with hydroxypropyl-β-cyclodextrin (HPβCD) can improve its stability against hydrolysis.

Computational techniques, especially molecular docking and molecular dynamics (MD) simulations, are powerful tools for predicting and analyzing these host-guest interactions. Molecular docking can predict the preferred orientation of the guest molecule (this compound) within the cyclodextrin (B1172386) cavity and estimate the binding affinity. The phenyl group of the oxazolidine is the most likely portion to be included within the hydrophobic cyclodextrin cavity.

MD simulations can then be used to study the stability of the formed complex over time and to analyze the specific intermolecular forces at play. These forces typically include:

Van der Waals forces: Between the hydrophobic parts of the oxazolidine and the inner lining of the cyclodextrin cavity.

Hydrogen bonds: Potentially between the oxygen or nitrogen atoms of the oxazolidine and the hydroxyl groups on the rim of the cyclodextrin.

Hydrophobic interactions: The displacement of high-energy water molecules from the cavity upon inclusion of the guest molecule provides a significant driving force for complexation.

Table 3: Potential Intermolecular Interactions between this compound and β-Cyclodextrin

| Type of Interaction | Interacting Groups | Computational Method for Analysis |

| Van der Waals Forces | Phenyl group of guest; Inner cavity of β-Cyclodextrin | Molecular Docking, MD Simulations |

| Hydrogen Bonding | Oxazolidine O/N atoms; Hydroxyl groups of β-Cyclodextrin | MD Simulations, Quantum Theory of Atoms in Molecules (QTAIM) |

| Hydrophobic Interaction | Phenyl group of guest; Expulsion of water from cavity | MD Simulations, Free Energy Calculations (e.g., MM-PBSA) |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,4-dimethyl-5-phenyloxazolidine, and what experimental conditions optimize yield?

- Methodology : The compound can be synthesized via reductive cyclization of precursors using zinc and hydrochloric acid. For example, reduction of 2-amino-3,4-dimethyl-5-phenyloxazolidine (precursor) with Zn/HCl yields the target compound with high efficiency (95% yield). Subsequent nitrosation with nitrous acid produces derivatives like 2-hydroxy-3,4-dimethyl-5-phenyloxazolidine (83.6% yield) . Key parameters include controlled reaction time (to avoid over-reduction) and stoichiometric optimization of nitrous acid for selective functionalization.

Q. How is this compound structurally characterized, and what analytical techniques validate its purity?

- Methodology : Structural confirmation relies on spectroscopic methods:

- NMR : H and C NMR identify methyl, phenyl, and oxazolidine ring protons/carbons.

- IR : Stretching frequencies for C-O-C (oxazolidine) and C-N bonds confirm the heterocyclic backbone.

- Melting Point : Consistency with literature values (e.g., 92–99°C for derivatives) ensures purity .

- Validation : Cross-referencing spectral data with synthetic intermediates (e.g., amino or hydroxy derivatives) minimizes misassignment risks.

Q. What natural sources or biological systems produce this compound, and how is it isolated?

- Natural Occurrence : The compound is identified in Ephedra species (e.g., Ephedra intermedia) as a minor alkaloid alongside ephedrine derivatives. Extraction involves ethanol or methanol maceration, followed by acid-base partitioning to isolate non-polar alkaloids .

- Isolation Challenges : Co-elution with structurally similar alkaloids (e.g., 2,3,4-trimethyl-5-phenyloxazolidine) requires HPLC with polar stationary phases (e.g., C18) for resolution .

Advanced Research Questions

Q. How does stereochemical configuration influence the reactivity of this compound in asymmetric synthesis?

- Methodology : The oxazolidine ring’s stereochemistry (e.g., cis vs. trans methyl groups) dictates nucleophilic attack sites. X-ray crystallography (using SHELX software for refinement ) resolves absolute configuration. Computational modeling (DFT) predicts regioselectivity in ring-opening reactions, validated by H NMR kinetic studies .

- Case Study : Substitution at C5 (phenyl group) sterically hinders axial attack, favoring equatorial functionalization in SN2 mechanisms.

Q. What mechanistic pathways explain the formation of this compound via the von Braun reaction?

- Mechanistic Insight : The von Braun reaction involves cleavage of C-N bonds in tertiary amines. For this compound, intermediates like 2-amino derivatives undergo cyclization under reductive conditions. Isotopic labeling (e.g., N) tracks nitrogen migration during ring closure .

- Contradictions : Discrepancies in reported yields (e.g., 95% vs. lower yields in alternative routes) suggest sensitivity to reductant choice (Zn vs. NaBH) and solvent polarity.

Q. How can this compound derivatives be designed for bioactivity studies, and what functionalization strategies are optimal?

- Derivatization Strategies :

- Amino/Hydroxy Substitution : Nitrosation introduces hydroxyl groups for hydrogen-bonding motifs in enzyme inhibition assays.

- Phenyl Ring Modification : Electrophilic aromatic substitution (e.g., bromination) enhances lipophilicity for membrane permeability studies.

Q. What contradictions exist in spectral data interpretation for this compound, and how are they resolved?

- Data Conflicts : Overlapping H NMR signals for methyl groups (δ 1.2–1.5 ppm) may lead to misassignment. Resolution strategies include:

- 2D NMR (HSQC/HMBC) : Correlates methyl protons to adjacent carbons.

- Crystallography : Single-crystal X-ray structures unambiguously assign spatial arrangements .

Methodological Recommendations

- Synthesis Optimization : Use Zn/HCl for reductive steps to avoid side products (e.g., over-reduced amines) .

- Analytical Workflow : Combine HPLC (for purity) with tandem MS (for structural confirmation) to address natural product complexity .

- Computational Tools : Employ Gaussian or ORCA for transition-state modeling in mechanistic studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.